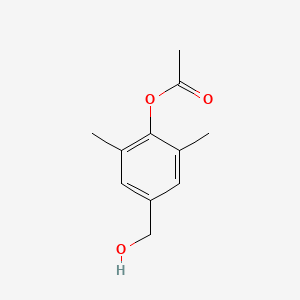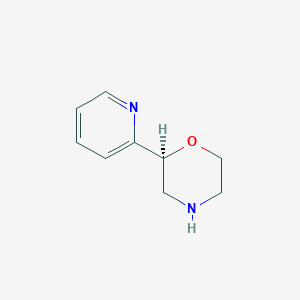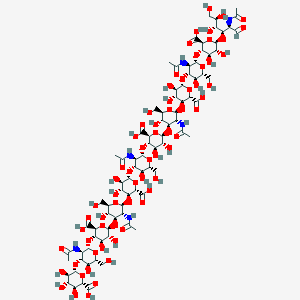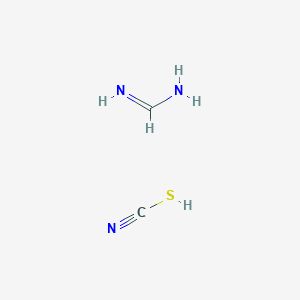
6-Mbc-camp sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 6-Mbc-camp sodium salt is a complex organic molecule with significant biochemical and pharmacological properties. It is known for its role as a cell-permeable cyclic AMP (cAMP) analog, which activates protein kinase A (PKA) and influences various cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Mbc-camp sodium salt involves multiple stepsThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound’s high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The purine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted purine analogs .
Applications De Recherche Scientifique
The compound has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of cellular signaling pathways, particularly those involving cAMP and PKA.
Medicine: Investigated for its potential therapeutic effects in diseases related to cAMP signaling, such as certain cancers and cardiovascular diseases.
Industry: Utilized in the development of biochemical assays and diagnostic kits
Mécanisme D'action
The compound exerts its effects by mimicking the natural cAMP molecule, thereby activating PKA. This activation leads to the phosphorylation of various target proteins, which in turn modulate cellular processes such as gene expression, metabolism, and cell growth. The molecular targets include enzymes, transcription factors, and ion channels .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Bromo-cAMP: Another cAMP analog that activates PKA but with different potency and stability.
Dibutyryl-cAMP: A more lipophilic analog that can penetrate cell membranes more easily
Uniqueness
The uniqueness of 6-Mbc-camp sodium salt lies in its specific structure, which provides a balance between cell permeability and stability, making it a valuable tool in biochemical research .
Propriétés
Formule moléculaire |
C16H20N6NaO8P |
|---|---|
Poids moléculaire |
478.33 g/mol |
Nom IUPAC |
sodium;N-[[9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-yl]carbamoyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C16H21N6O8P.Na/c1-16(2,3)14(24)21-15(25)20-11-8-12(18-5-17-11)22(6-19-8)13-9(23)10-7(29-13)4-28-31(26,27)30-10;/h5-7,9-10,13,23H,4H2,1-3H3,(H,26,27)(H2,17,18,20,21,24,25);/q;+1/p-1 |
Clé InChI |
SYALKZGTCNXSKX-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C(=O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-thiazolylcarbonyl)butyl]-](/img/structure/B1496988.png)
![3-[[5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B1496989.png)
![7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-(1-pyridin-2-ylethyl)-3H-imidazo[4,5-c]quinolin-2-one;dihydrochloride](/img/structure/B1496996.png)











